

# 3-aminoadamantan-1-ol molecular weight and formula

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## Compound of Interest

Compound Name: 3-aminoadamantan-1-ol

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## An In-Depth Technical Guide to 3-Aminoadamantan-1-ol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **3-aminoadamantan-1-ol**, a key intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

## Core Molecular Data

**3-Aminoadamantan-1-ol**, also known as (3-hydroxyadamantan-1-yl)amine or 1-amino-3-hydroxyadamantane, is a tricyclic amino alcohol.<sup>[1][2]</sup> Its rigid, cage-like adamantane structure is of significant interest in medicinal chemistry.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>17</sub> NO	[2][3][4][5][6]
Molecular Weight	167.25 g/mol	[2][3][4][5]
CAS Number	702-82-9	[2][3][4]
Appearance	White to light yellow crystalline powder	[1][4]
Melting Point	265 °C (decomposes)	[4]
Solubility	Soluble in organic solvents, insoluble in water	[4][7]

## Experimental Protocols

The synthesis of **3-aminoadamantan-1-ol** can be achieved through various routes, starting from different adamantane derivatives. Below are detailed methodologies from published literature and patents.

### Protocol 1: Synthesis from Adamantane

This method involves the direct oxidation and amination of adamantane.[8]

- Oxidation: Suspend 10 g (0.073 mol) of adamantane in 10 ml of glacial acetic acid.
- Add 30 ml (0.73 mol) of fuming nitric acid dropwise, maintaining the temperature below 30 °C.
- After the adamantane has dissolved, slowly add a solution of 11 g (0.183 mol) of urea in 11 ml of water, again keeping the temperature below 30 °C.
- Amination: Heat the reaction mixture at 120 °C until 1-adamantanol is no longer detectable by Gas-Liquid Chromatography (GLC).
- Work-up: Further reaction with concentrated sulfuric acid is performed, followed by heating for 6-25 hours at 60-120 °C to yield 3-amino-1-adamantanol.[8]

## Protocol 2: Synthesis from Adamantanecarboxylic Acid

This procedure utilizes bromination and a modified Curtius rearrangement.[\[9\]](#)

- **Bromination:** Slowly add 18 g of dry adamantanecarboxylic acid powder to a mixture of 80 mL of dry liquid bromine and 15 g of anhydrous aluminum trichloride over 4 hours, keeping the temperature at 10 °C.
- Continue the reaction at 10 °C for 60 hours, then at 30 °C for 5 hours.
- **Rearrangement and Hydrolysis:** The resulting 3-bromo-1-adamantanecarboxylic acid undergoes a modified Curtius rearrangement and hydrolysis to form bromate 3-amino-1-adamantanol.
- **Final Step:** The bromate is removed by treating the intermediate with a 10% sodium hydroxide solution, heating to 30°C, and then cooling to precipitate the final product.
- **Purification:** The crude product is recrystallized from methanol and dried under vacuum to yield pure 3-amino-1-adamantanol.[\[9\]](#)

## Protocol 3: Synthesis from Amantadine Hydrochloride

This approach involves the nitration and subsequent hydroxylation of amantadine.[\[10\]](#)

- **Nitration:** Add amantadine hydrochloride in batches to a nitrating agent (e.g., a mixture of sulfuric acid and nitric acid).
- React in an ice-water bath for 1-2 hours, followed by reaction at room temperature for 1-30 hours.
- **Hydrolysis:** Pour the resulting light-yellow liquid into ice and stir for 0.5-2 hours.
- **Hydroxylation & Work-up:** Add a solid base to the solution while stirring to adjust the pH to 10-12, keeping the temperature below 80 °C.
- Extract the reaction mixture with dichloromethane.

- Dry the organic layer with anhydrous sodium sulfate, evaporate the solvent, and recrystallize the residue from ethyl acetate to obtain the white solid product.[10] This method reports a product yield of up to 75%. [10]

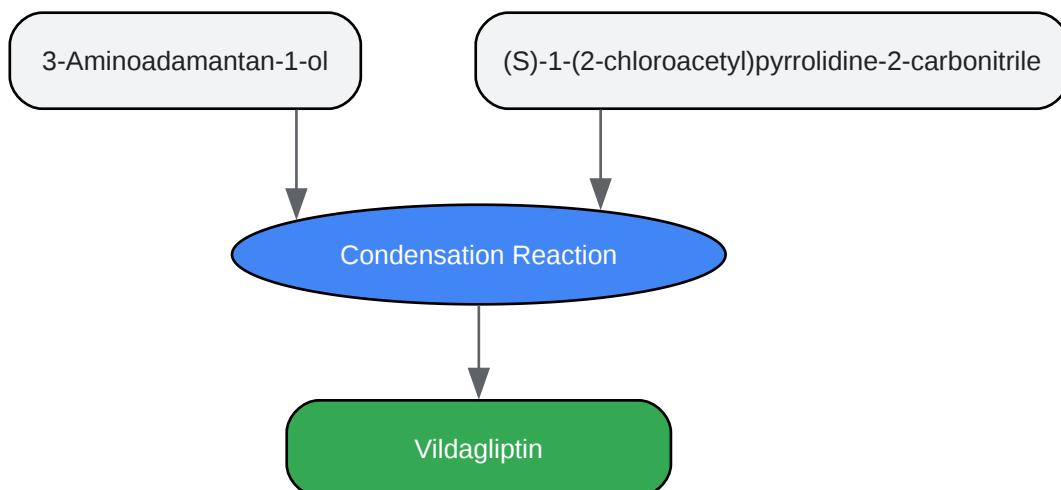
## Analytical Protocol: Content Determination by Gas Chromatography

This method is used for determining the content of 3-amino-1-adamantanol in vildagliptin samples.[11]

- Test Solution Preparation: Accurately weigh approximately 1.0 g of the product, place it in a 10 ml volumetric flask, dissolve and dilute to the mark with a solvent (methanol:dimethyl sulfoxide, 80:20 v/v), and shake well.
- Chromatographic Conditions:
  - Instrument: Gas Chromatograph.
  - Column: Specifics as per validated method.
  - Detection: Flame Ionization Detector (FID) or other suitable detector.
- Analysis: Inject the prepared test solution into the gas chromatograph. The peak for 3-amino-1-adamantanol is expected at a retention time of approximately 3.3 minutes under the specified conditions.[11]
- Quantification: The content is determined by comparing the peak area of 3-amino-1-adamantanol in the sample to that of a reference standard. The limit of quantification for this method is reported as 2 ng.[11]

## Application in Pharmaceutical Synthesis

**3-Aminoadamantan-1-ol** is a crucial building block for the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[4][7] The workflow involves the condensation of **3-aminoadamantan-1-ol** with a derivative of L-proline.

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Caption: Synthetic pathway of Vildagliptin.

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